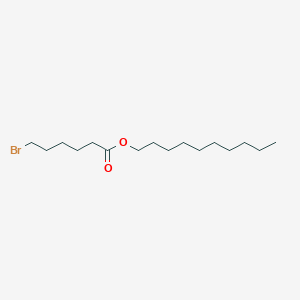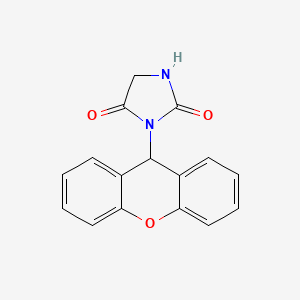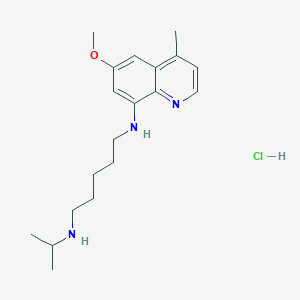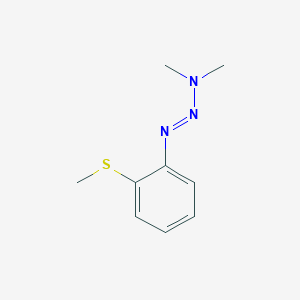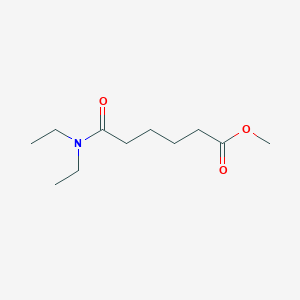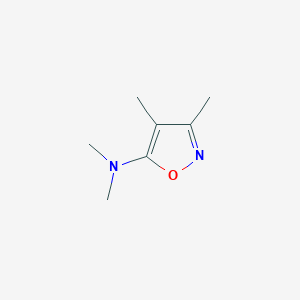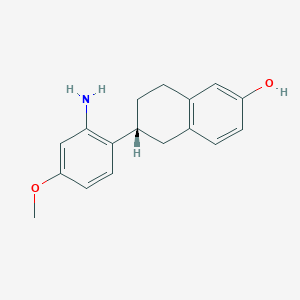
(6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic molecule that features a tetrahydronaphthalene core substituted with an amino and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common approach might include:
Starting Material Preparation: The synthesis begins with the preparation of the naphthalene core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Functional Group Introduction: The introduction of the amino and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, nitration followed by reduction can introduce the amino group, while methoxylation can be achieved using methanol and an acid catalyst.
Chiral Center Formation: The stereochemistry at the 6-position can be controlled using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or quinones.
Reduction: Reduction reactions can target the aromatic ring or the amino group, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor ligands, or bioactive agents.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an analgesic, anti-inflammatory, or anticancer agent.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
作用机制
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
(6R)-6-(2-amino-4-methylphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with a methyl group instead of a methoxy group.
(6R)-6-(2-amino-4-hydroxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol can influence its chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
(6R)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C17H19NO2/c1-20-15-6-7-16(17(18)10-15)13-3-2-12-9-14(19)5-4-11(12)8-13/h4-7,9-10,13,19H,2-3,8,18H2,1H3/t13-/m1/s1 |
InChI 键 |
OJMLYDYFNMROGU-CYBMUJFWSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)[C@@H]2CCC3=C(C2)C=CC(=C3)O)N |
规范 SMILES |
COC1=CC(=C(C=C1)C2CCC3=C(C2)C=CC(=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


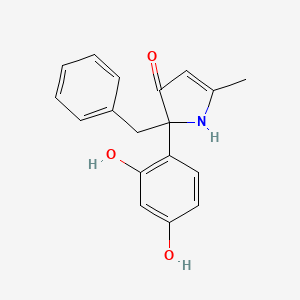
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
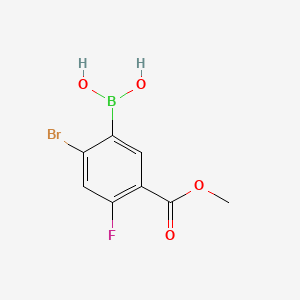
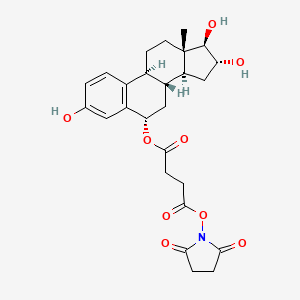
methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
